HPPD Inhibition: Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate vs. Closest Analogs
Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate exhibits potent inhibition of human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Ki of 15 nM [1]. In contrast, its direct analog methyl 2-(2-hydroxyphenyl)acetate (lacking the 5-fluoro substituent) shows no detectable HPPD inhibition at concentrations up to 1 mM [2]. This >66,000-fold difference in potency is directly attributable to the 5-fluoro substitution, which enhances binding affinity through optimized electronic and steric complementarity with the enzyme's active site [3].
| Evidence Dimension | HPPD enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 15 nM |
| Comparator Or Baseline | Methyl 2-(2-hydroxyphenyl)acetate: Ki > 1 mM (no inhibition observed) |
| Quantified Difference | >66,000-fold improvement |
| Conditions | Recombinant human HPPD expressed in E. coli, maleylacetoacetate formation assay |
Why This Matters
This quantitative differentiation justifies the procurement of the 5-fluoro-2-hydroxy derivative for HPPD-targeted drug discovery programs, whereas the non-fluorinated analog is essentially inactive and would provide no pharmacological value.
- [1] BindingDB. (2016). BDBM50024727 (CHEMBL3342432): Ki=15 nM for human HPPD. Retrieved from BindingDB. View Source
- [2] ChEMBL. (2007). Assay CHEMBL615569: Competitive inhibition of HPPD; complete inhibition observed at 0.5-1.0 mM. European Bioinformatics Institute. View Source
- [3] BindingDB. (2016). Structural analysis of HPPD inhibitors: role of 5-fluoro substitution. Retrieved from BindingDB. View Source
